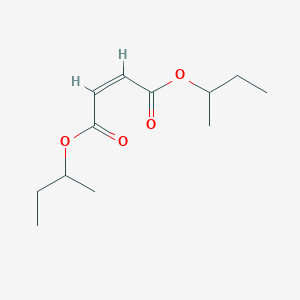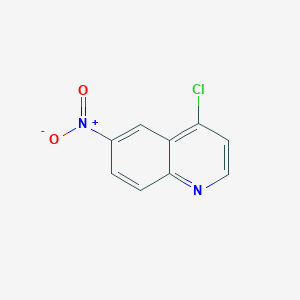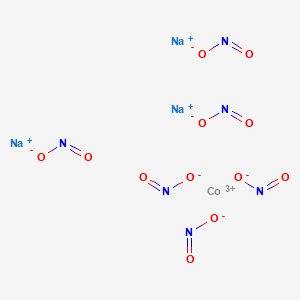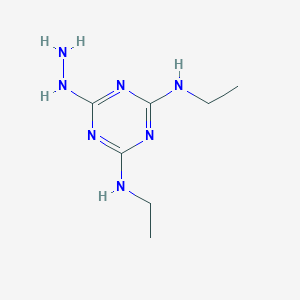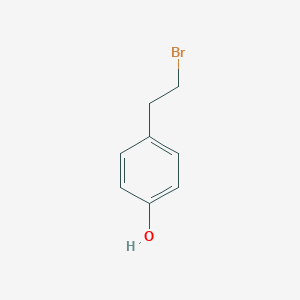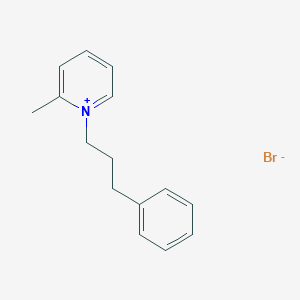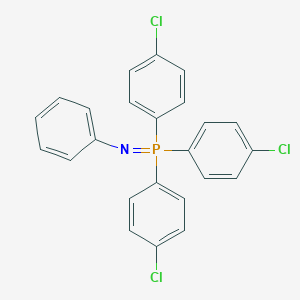
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-, also known as PCPPI, is a highly reactive and versatile compound used in various scientific research applications. This chemical is synthesized through a complex process that involves the use of various reagents and reaction conditions. PCPPI exhibits unique biochemical and physiological effects, making it an important tool in the field of chemistry and biology.
Aplicaciones Científicas De Investigación
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is widely used in scientific research due to its unique properties. It is used as a catalyst in various chemical reactions, including polymerization, oxidation, and reduction reactions. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is also used in the synthesis of various organic compounds, such as heterocycles, amino acids, and peptides. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is used in the preparation of metal complexes and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is not fully understood, but it is believed to involve the transfer of electrons between the phosphorus and nitrogen atoms. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is a strong electron acceptor, and it can react with various nucleophiles, including amines, alcohols, and thiols. The reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- makes it an important tool in the study of chemical reactions and mechanisms.
Efectos Bioquímicos Y Fisiológicos
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- exhibits unique biochemical and physiological effects, making it an important tool in the field of biology. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in lab experiments include its high reactivity and versatility. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- can be used in various chemical reactions, and it can be easily synthesized from readily available reagents. However, the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- also poses a challenge, as it requires careful handling and storage to prevent decomposition or reaction with other compounds.
Direcciones Futuras
There are many potential future directions for the study of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-. One area of research is the development of new synthetic methods for Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its derivatives. Additionally, the study of the mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its effects on various biological systems is an important area of research. Finally, the potential applications of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in drug discovery and development are an exciting area of research, with the potential to lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- involves the reaction of tris(p-chlorophenyl)phosphine with N-phenylisocyanate in the presence of a base. The reaction produces Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- as a white solid that is highly reactive and sensitive to air and moisture. The synthesis process requires careful handling and strict adherence to safety protocols due to the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-.
Propiedades
Número CAS |
14796-92-0 |
|---|---|
Nombre del producto |
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- |
Fórmula molecular |
C24H17Cl3NP |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
tris(4-chlorophenyl)-phenylimino-λ5-phosphane |
InChI |
InChI=1S/C24H17Cl3NP/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23,24-16-10-20(27)11-17-24)28-21-4-2-1-3-5-21/h1-17H |
Clave InChI |
GRQYIMKVDZBQTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Sinónimos |
N-Phenyltris(p-chlorophenyl)phosphine imide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



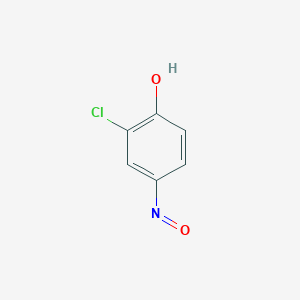
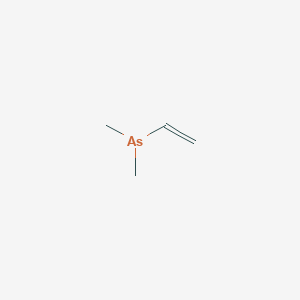
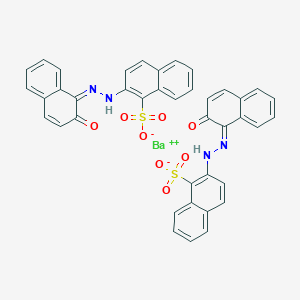

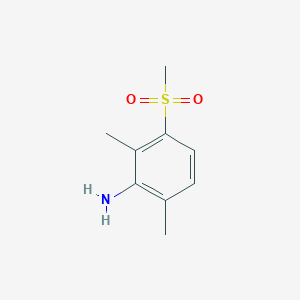

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
